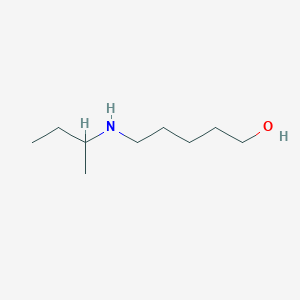
5-(Butan-2-ylamino)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butan-2-ylamino)pentan-1-ol is an organic compound with the molecular formula C9H21NO It is a type of amino alcohol, characterized by the presence of both an amine group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-ylamino)pentan-1-ol typically involves the reaction of butan-2-amine with pentan-1-ol under specific conditions. One common method is the reductive amination of pentan-1-ol using butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium on carbon are often used to facilitate the reaction, and the process is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Butan-2-ylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
5-(Butan-2-ylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 5-(Butan-2-ylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. This compound may also participate in metabolic pathways, where it undergoes enzymatic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-pentanol: Another amino alcohol with similar properties but different structural configuration.
Butan-2-amine: A simpler amine that lacks the hydroxyl group.
Pentan-1-ol: An alcohol that lacks the amine group.
Uniqueness
5-(Butan-2-ylamino)pentan-1-ol is unique due to the presence of both an amine and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
6622-27-1 |
|---|---|
Formule moléculaire |
C9H21NO |
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
5-(butan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-9(2)10-7-5-4-6-8-11/h9-11H,3-8H2,1-2H3 |
Clé InChI |
BGEVWGPSWDXWJF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
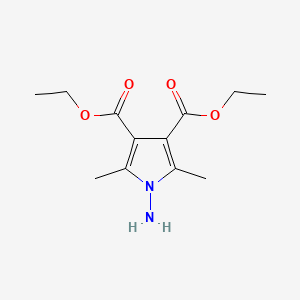

![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
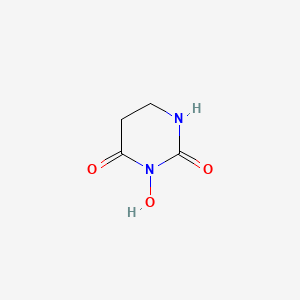

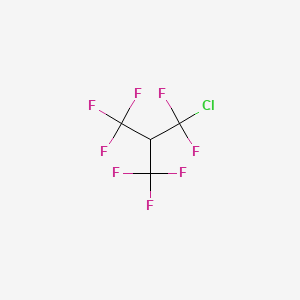
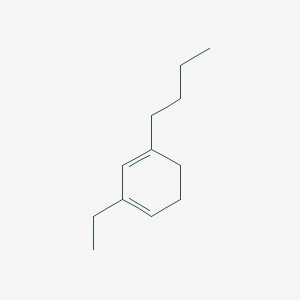

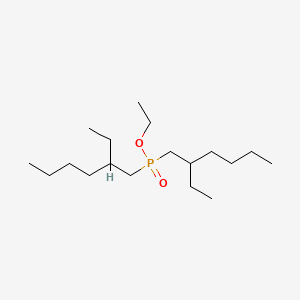
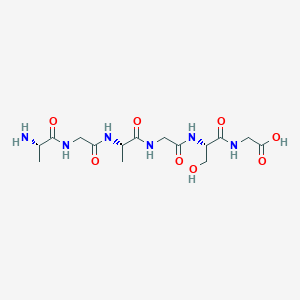
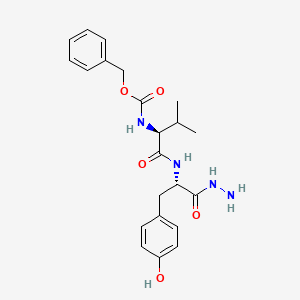

![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
